Cas no 1090835-72-5 (2-chloro-4-(4-fluorophenoxy)pyrimidine)

2-Chloro-4-(4-fluorophenoxy)pyrimidine is a halogenated pyrimidine derivative characterized by its chloro and fluorophenoxy substituents, which enhance its reactivity and utility in organic synthesis. This compound serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, owing to its ability to undergo nucleophilic substitution reactions at the 2-position. The presence of the 4-fluorophenoxy group further contributes to its stability and selectivity in cross-coupling reactions. Its well-defined structure and high purity make it suitable for applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its sensitivity to moisture and reactive functional groups.
2-chloro-4-(4-fluorophenoxy)pyrimidine structure
1090835-72-5 structure
Product name:2-chloro-4-(4-fluorophenoxy)pyrimidine
CAS No:1090835-72-5
MF:
Molecular Weight:
CID:4570883

2-chloro-4-(4-fluorophenoxy)pyrimidine 化学的及び物理的性質

名前と識別子

    • 2-Chloro-4-(4-fluorophenoxy)pyrimidine
    • 2-chloro-4-(4-fluorophenoxy)pyrimidine

2-chloro-4-(4-fluorophenoxy)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM470522-500mg
2-chloro-4-(4-fluorophenoxy)pyrimidine
1090835-72-5 95%+
500mg
$282 2023-02-03
Enamine
EN300-68967-2.5g
2-chloro-4-(4-fluorophenoxy)pyrimidine
1090835-72-5 95.0%
2.5g
$614.0 2025-02-20
Enamine
EN300-68967-0.05g
2-chloro-4-(4-fluorophenoxy)pyrimidine
1090835-72-5 95.0%
0.05g
$53.0 2025-02-20
Enamine
EN300-68967-0.1g
2-chloro-4-(4-fluorophenoxy)pyrimidine
1090835-72-5 95.0%
0.1g
$83.0 2025-02-20
Enamine
EN300-68967-5.0g
2-chloro-4-(4-fluorophenoxy)pyrimidine
1090835-72-5 95.0%
5.0g
$908.0 2025-02-20
A2B Chem LLC
AV59724-5g
2-chloro-4-(4-fluorophenoxy)pyrimidine
1090835-72-5 95%
5g
$991.00 2024-04-20
Aaron
AR01ABAW-250mg
2-chloro-4-(4-fluorophenoxy)pyrimidine
1090835-72-5 95%
250mg
$185.00 2025-02-09
Aaron
AR01ABAW-500mg
2-chloro-4-(4-fluorophenoxy)pyrimidine
1090835-72-5 95%
500mg
$325.00 2025-02-09
1PlusChem
1P01AB2K-50mg
2-chloro-4-(4-fluorophenoxy)pyrimidine
1090835-72-5 95%
50mg
$94.00 2025-03-19
A2B Chem LLC
AV59724-50mg
2-chloro-4-(4-fluorophenoxy)pyrimidine
1090835-72-5 95%
50mg
$91.00 2024-04-20

2-chloro-4-(4-fluorophenoxy)pyrimidine 関連文献

2-chloro-4-(4-fluorophenoxy)pyrimidineに関する追加情報

Recent Advances in the Application of 2-Chloro-4-(4-fluorophenoxy)pyrimidine (CAS: 1090835-72-5) in Chemical Biology and Pharmaceutical Research

2-Chloro-4-(4-fluorophenoxy)pyrimidine (CAS: 1090835-72-5) is a pyrimidine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase enzymes and other signaling pathways involved in cancer and inflammatory diseases. Recent studies have highlighted its potential as a building block for the development of novel therapeutic agents, with several research groups exploring its utility in structure-activity relationship (SAR) studies and lead optimization.

One of the most notable applications of 2-chloro-4-(4-fluorophenoxy)pyrimidine is its role in the synthesis of kinase inhibitors. Kinases are critical regulators of cellular processes, and their dysregulation is often associated with diseases such as cancer, autoimmune disorders, and neurodegenerative conditions. Researchers have utilized this compound to develop selective inhibitors of kinases like EGFR, VEGFR, and PDGFR, which are implicated in tumor growth and angiogenesis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in improving the pharmacokinetic properties of a series of EGFR inhibitors, leading to enhanced bioavailability and reduced off-target effects.

In addition to its role in kinase inhibitor development, 2-chloro-4-(4-fluorophenoxy)pyrimidine has been investigated for its potential in modulating protein-protein interactions (PPIs). PPIs are challenging targets for drug discovery due to their large and often flat binding surfaces. However, recent advances in fragment-based drug design have enabled researchers to leverage small molecules like this pyrimidine derivative to disrupt critical PPIs involved in disease pathways. A 2022 study in ACS Chemical Biology reported the successful use of this compound as a starting point for the development of PPI inhibitors targeting the interaction between MDM2 and p53, a key regulatory axis in cancer.

The synthetic versatility of 2-chloro-4-(4-fluorophenoxy)pyrimidine has also been exploited in the development of PROTACs (Proteolysis Targeting Chimeras), a promising therapeutic modality that selectively degrades target proteins. By incorporating this compound into the design of PROTAC molecules, researchers have achieved improved selectivity and potency against challenging drug targets. A recent preprint on bioRxiv described the use of this pyrimidine derivative in the synthesis of BRD4-targeting PROTACs, which showed remarkable efficacy in preclinical models of hematological malignancies.

Looking ahead, the continued exploration of 2-chloro-4-(4-fluorophenoxy)pyrimidine is expected to yield further breakthroughs in drug discovery. Its unique chemical properties make it an attractive scaffold for the development of next-generation therapeutics, particularly in areas where conventional small-molecule approaches have faced limitations. As research in this area progresses, we anticipate seeing more clinical candidates derived from this versatile building block entering the pipeline in the coming years.

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